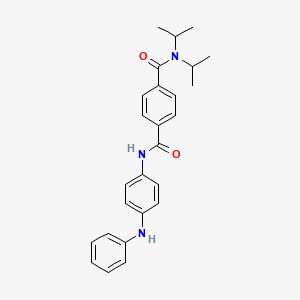
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-N,N-diisopropylterephthalamide (abbreviated as APT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. APT is known for its ability to selectively bind to certain proteins, making it a valuable tool for studying protein structure and function.
Mécanisme D'action
The mechanism of action of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves its ability to bind to specific proteins through hydrogen bonding and hydrophobic interactions. The binding of this compound to proteins can induce conformational changes that affect protein function. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein that it binds to. For example, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. The physiological effects of this compound are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in lab experiments is its ability to selectively bind to certain proteins, allowing for the study of protein-ligand interactions in greater detail. This compound is also relatively easy to synthesize and purify. However, there are also some limitations to using this compound. One limitation is that it may not bind to all proteins with high affinity, making it less useful for studying certain proteins. Additionally, this compound may have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in scientific research. One area of interest is in the development of new drugs that target specific proteins. This compound can be used to screen potential drug candidates for their ability to bind to target proteins. Another area of interest is in the study of protein dynamics and conformational changes. This compound can be used in combination with other techniques, such as NMR spectroscopy, to study these processes in greater detail. Overall, this compound is a valuable tool for studying protein-ligand interactions and has the potential for many future applications in scientific research.
Méthodes De Synthèse
The synthesis of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves several steps, starting with the reaction of 4-aminobenzoic acid with isopropylamine to form N-(4-aminophenyl)-N,N-diisopropylformamide. This intermediate is then reacted with terephthalic acid chloride to form this compound. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been used in a variety of scientific research applications, including protein crystallography, drug discovery, and biomolecular NMR spectroscopy. One of the main uses of this compound is in the study of protein-ligand interactions. This compound can selectively bind to certain proteins, allowing researchers to study the structure and function of these proteins in greater detail.
Propriétés
IUPAC Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-18(2)29(19(3)4)26(31)21-12-10-20(11-13-21)25(30)28-24-16-14-23(15-17-24)27-22-8-6-5-7-9-22/h5-19,27H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSVFLPYLEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

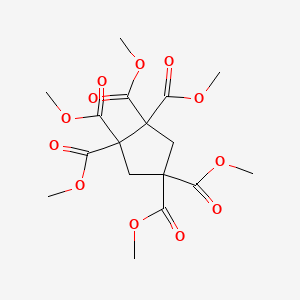
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)

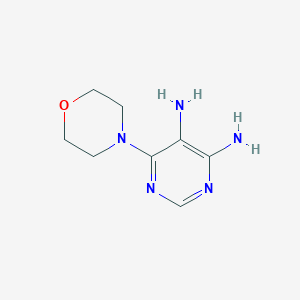
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
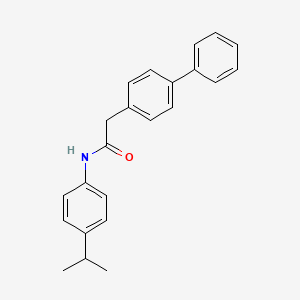
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)
![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
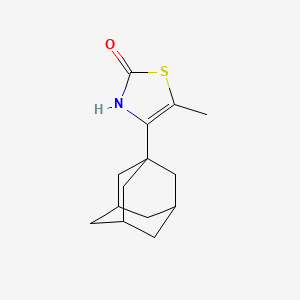
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)